molecular formula C8H9O5P B12791540 Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide CAS No. 74270-30-7

Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide

Katalognummer: B12791540
CAS-Nummer: 74270-30-7
Molekulargewicht: 216.13 g/mol
InChI-Schlüssel: OPEPIMRGZUJTBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide is a chemical compound with the molecular formula C8H9O5P.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and effectiveness in producing the desired compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the Grignard reaction makes it suitable for industrial applications, ensuring a consistent and high-yield production process .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they typically involve controlled temperatures and specific catalysts to ensure efficient and selective reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives .

Wirkmechanismus

The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. This interaction can modulate various biochemical pathways, leading to specific biological effects .

Eigenschaften

CAS-Nummer

74270-30-7

Molekularformel

C8H9O5P

Molekulargewicht

216.13 g/mol

IUPAC-Name

(4-methylphenoxy)carbonylphosphonic acid

InChI

InChI=1S/C8H9O5P/c1-6-2-4-7(5-3-6)13-8(9)14(10,11)12/h2-5H,1H3,(H2,10,11,12)

InChI-Schlüssel

OPEPIMRGZUJTBS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC(=O)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.